AChE Inhibitory Potency: Target Compound vs. N-Aryl Benzodioxane Sulfonamide Comparators
The target compound was evaluated for inhibition of human acetylcholinesterase (AChE) and exhibited no detectable inhibition at 100 µM in a standard Ellman's assay . By contrast, the most active N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivative (compound 3b) from the Irshad et al. (2019) series demonstrated eeAChE IC₅₀ values of 0.43–0.52 µM, comparable to the reference drug galantamine [1]. This ~200-fold difference in AChE potency confirms that the free amino-propanol side chain of the target compound does not confer AChE inhibitory activity, while N-arylation of the sulfonamide nitrogen in comparator compounds yields potent AChE engagement. Researchers seeking AChE inhibition should therefore avoid this compound in favor of N-aryl-substituted benzodioxane sulfonamides.
| Evidence Dimension | Human AChE inhibitory activity |
|---|---|
| Target Compound Data | No inhibition detected at 100 µM |
| Comparator Or Baseline | Compound 3b (N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide): eeAChE IC₅₀ = 0.43 µM; hAChE IC₅₀ = 0.52 µM. Galantamine reference: eeAChE IC₅₀ ~0.43 µM. |
| Quantified Difference | >200-fold weaker AChE inhibition versus the best-in-class benzodioxane sulfonamide comparator |
| Conditions | Target compound: human AChE, Ellman's method (Aladdin assay ALA644625). Comparator: electric eel AChE and human AChE, Ellman's method (Irshad et al., 2019). |
Why This Matters
This dramatic potency gap defines a clear selection criterion: the target compound is unsuitable for AChE-focused screening cascades, whereas N-aryl benzodioxane sulfonamides are appropriate positive controls for that target.
- [1] Irshad M, Abbasi MA, Rehman AU, et al. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1,4-Benzodioxane Nucleus. Acta Chim Slov. 2019;66(2):294-307. PMID: 33855499. View Source
